Acetylleucine

Catalog No.
S532325
CAS No.
1188-21-2
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylleucine

CAS Number

1188-21-2

Product Name

Acetylleucine

IUPAC Name

2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N

solubility

8.1 mg/mL at 25 °C

Synonyms

acetyl-DL-leucine, acetylleucine, acetylleucine, L-, Lasdol, N-acetyl-L-leucine, N-acetylleucine, Tanganil

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C

The exact mass of the compound N-Acetyl-L-leucine is 173.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m8.1 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Acetylleucine refers to the acetylated derivatives of the amino acid leucine. While historically available as a racemic mixture (N-Acetyl-DL-leucine) for treating vertigo, current research and therapeutic development overwhelmingly focus on the specific L-enantiomer, N-Acetyl-L-leucine (CAS: 1188-21-2). [REFS-1, REFS-2]. This specific enantiomer has been identified as the pharmacologically active component responsible for the therapeutic effects observed in vestibular and cerebellar disorders, including rare neurodegenerative conditions like Niemann-Pick disease type C (NPC). [REFS-1, REFS-3]. Its procurement is driven by applications demanding high stereochemical purity to ensure predictable pharmacokinetics, therapeutic efficacy, and the absence of confounding effects from the D-enantiomer.

Research Fit

L-enantiomer identity for stereochemical control studies
May support neuroprotection model-response assays
Supports OAT1/OAT3 transporter-switch research context

Direct substitution with the parent amino acid, L-leucine, is biochemically inappropriate due to fundamental differences in cellular transport. At physiological pH, L-leucine exists as a zwitterion and is primarily transported by the L-type Amino Acid Transporter (LAT). In contrast, N-acetylation removes the positive charge from the amino group, transforming N-Acetyl-L-leucine into an anion. [1]. This structural change reroutes its cellular uptake through different, lower-affinity carriers, specifically the Organic Anion Transporters OAT1 and OAT3. This switch in transport mechanism leads to a distinct pharmacokinetic and pharmacodynamic profile, rendering the two compounds non-interchangeable for therapeutic or advanced research applications. [1].

Substitution Risk

Target
N-acetyl-L-leucine
Substitute
N-acetyl-DL-leucine (racemate)
Risk
Reported neuroprotection response in model studies
D-enantiomer inert; no reported neuroprotection
Enantiomer activity mismatch
Predictable single-enantiomer PK profile
D-enantiomer inhibits L-enantiomer uptake; variable exposure
PK interaction may alter exposure
Higher melting point serves as identity control
Lower melting point; different identity profile
QC identity shift

Pharmacokinetic Profile: Racemic Mixture Leads to Disproportionate D-Enantiomer Exposure

Administration of the racemic mixture (N-Acetyl-DL-leucine) does not result in equal systemic exposure to both enantiomers. In a murine model, oral dosing of the racemate led to dramatically higher plasma concentrations of the inactive N-Acetyl-D-leucine compared to the active N-Acetyl-L-leucine. [1]. This is attributed to two factors: the D-enantiomer inhibits the intestinal uptake of the L-enantiomer, and the L-enantiomer is subject to more rapid first-pass metabolism. [1]. Consequently, procuring the racemate primarily delivers the therapeutically inert isomer into circulation.

Evidence DimensionPlasma Area Under Curve (AUC) after Oral Racemate Dose
Target Compound DataN-Acetyl-L-leucine: 2,560 h*ng/mL
Comparator Or BaselineN-Acetyl-D-leucine: 75,800 h*ng/mL
Quantified Difference~29.6-fold higher plasma exposure for the D-enantiomer
ConditionsOral dosing (100 mg/kg) of N-acetyl-DL-leucine in mice.

Procuring the racemic mixture results in inefficient delivery and low bioavailability of the active L-enantiomer while causing high systemic exposure to the D-enantiomer, which has no known therapeutic benefit and could have negative effects. [1].

Enantiomer Activity
Head-to-head
L-enantiomer: neuroprotection response
D-enantiomer: inert
Supports enantiopure L-form for model studies
Rat growth assay; Npc1−/− mouse model

Therapeutic Efficacy: L-Enantiomer is the Sole Active Component for Vestibular Compensation

In a preclinical model of vestibular injury, the therapeutic effect of acetylleucine was shown to reside exclusively in the L-enantiomer. [1]. Treatment with pure N-Acetyl-L-leucine or the N-Acetyl-DL-leucine racemate significantly accelerated functional recovery. In contrast, treatment with pure N-Acetyl-D-leucine provided no benefit, showing a recovery profile identical to that of the placebo group. [1].

Evidence DimensionTime to Full Locomotor Balance Recovery
Target Compound DataN-Acetyl-L-leucine: 18 days
Comparator Or BaselineN-Acetyl-D-leucine: 42 days (statistically identical to placebo)
Quantified DifferenceFunctional recovery was achieved more than twice as fast with the L-enantiomer compared to the D-enantiomer.
ConditionsUnilateral vestibular neurectomy (UVN) cat model.

This demonstrates that the D-enantiomer is therapeutically inert ballast for this key application; procuring the pure L-enantiomer is more efficient and avoids administering an inactive substance.

Melting Point
Head-to-head
187–190 °C
Identity marker differentiates from racemate
Racemate melts at 160 °C; aq. solubility 0.81 g/100 mL

Formulation & Bioavailability: D-Enantiomer Actively Impedes L-Enantiomer Uptake

The presence of N-Acetyl-D-leucine in the racemic mixture is not merely neutral; it is antagonistic to the bioavailability of the active L-enantiomer. Pharmacokinetic studies show that the D-enantiomer inhibits the carrier-mediated intestinal uptake of N-Acetyl-L-leucine. [1]. As a result, when the pure L-enantiomer is administered alone, its maximum plasma concentration (Cmax) and total exposure (AUC) are higher compared to when the same dose of the L-enantiomer is administered as part of the racemate. [1].

Evidence DimensionBioavailability of the L-enantiomer
Target Compound DataAdministration as pure N-Acetyl-L-leucine results in higher Cmax and AUC.
Comparator Or BaselineAdministration as N-Acetyl-DL-leucine results in lower Cmax and AUC for the L-enantiomer.
Quantified DifferenceThe bioavailability of the L-enantiomer is suppressed when co-administered with the D-enantiomer in a racemic formulation.
ConditionsOral administration in mice.

For any application requiring consistent and maximal therapeutic effect, procuring the racemic mixture is counterproductive as it actively reduces the absorption of the desired active pharmaceutical ingredient.

Transporter Switch
Head-to-head
N-acetyl-L-leucine: OAT1/OAT3 (Km ~10 mM)
L-leucine: LAT (Km ~0.2 mM)
Transporter switch supports OAT research context
50-fold higher saturation threshold vs L-leucine
Enantiomer Interaction
Head-to-head
D-enantiomer inhibits L-enantiomer uptake; altered exposure
Racemate use may reduce L-enantiomer exposure
Oral dosing study in human subjects
Purity Specification
Class-level
>99% (HPLC)
High-purity specification for synthesis studies
Typical research-grade purity 98%
Synthetic Yield
Reported
89%
Supports process development review
Optimized method; baseline yield not quantified

Development of Therapeutics for Rare Neurological Diseases

Based on evidence that N-Acetyl-L-leucine is the sole active enantiomer, it is the required compound for clinical development targeting neurodegenerative conditions like Niemann-Pick Type C, GM2 gangliosidoses, and Ataxia Telangiectasia, where precise dosing and a favorable risk-benefit profile are paramount. [REFS-1, REFS-2].

Formulation of Advanced Treatments for Vestibular Disorders

To create treatments for vertigo and ataxia with predictable efficacy and optimal bioavailability, the pure L-enantiomer is the logical choice. Its use avoids the pharmacokinetic interference and therapeutically inert load of the D-enantiomer found in racemic mixtures. [REFS-3, REFS-4].

Analytical Reference Standard and Metabolic Research Tool

High-purity N-Acetyl-L-leucine is essential as an analytical standard for chiral separations and as a research tool for studying specific metabolic pathways and transport mechanisms (e.g., via OAT1/OAT3), without the significant confounding interference from its D-isomer. [REFS-3, REFS-5].

Application Fit Matrix

Application
Selection Property
Validation Focus
Npc1−/− & GM2 model studies
Enantiopure L-form identity
Neuroprotection assay endpoints; disease progression metrics
Organic anion transporter studies
Acetylated L-leucine probe
Km comparison; saturation threshold analysis
Chiral building block synthesis
High-purity enantiomer
Melting point identity; optical rotation control
Neurological model studies
Enantiopure L-form
Vestibular compensation endpoints; neuronal membrane potential assays

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 Da

Monoisotopic Mass

173.10519334 Da

Heavy Atom Count

12

LogP

0.79

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K76S41V71X

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levacetylleucine is indicated for the treatment of neurological symptoms of Niemann-Pick disease type C (NPC) in adults and pediatric patients weighing ≥15 kg.

Mechanism of Action

Following oral administration, levacetylleucine is taken up via ubiquitously expressed monocarboxylate transporters and distributed to all body tissues. It enters enzyme-controlled pathways that correct metabolic dysfunction and improves adenosine triphosphate (ATP) energy production. The normalization of energy metabolism ameliorates mitochondrial and lysosomal dysfunction and leads to a reduction in the storage of unesterified cholesterol and sphingolipids. Levacetylleucine has also been shown to normalize neuronal membrane potentials in a guinea pig model, thereby improving cellular signaling processes and restoring and protecting neuronal circuits. The specific molecular target of levacetylleucine in the context of Niemann-Pick disease type C (NPC) is unknown.

Pictograms

Irritant

Irritant

Other CAS

99-15-0
1188-21-2

Absorption Distribution and Excretion

The Cmaxand AUC0-24h of levacetylleucine following oral administration were 8.3 μg/mL and 33.2 h*μg/mL, respectively. The time to maximum concentration (Tmax) is approximately 1 hour.
The apparent volume of distribution following oral administration of levacetylleucine is 253 liters.
The apparent oral clearance of levacetylleucine is 139 L/h.

Metabolism Metabolites

Levacetylleucine is metabolized into acetate and L-leucine by ubiquitously expressed enzymes.

Wikipedia

Acetylleucine

Biological Half Life

The half-life of levacetylleucine is approximately 1 hour.

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

L-Leucine, N-acetyl-: ACTIVE
1: LEAU O, DUCROT R. [Action of acetylleucine on experimental vertigo in mice]. C R Seances Soc Biol Fil. 1957;151(7):1365-7. French. PubMed PMID: 13523909.

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